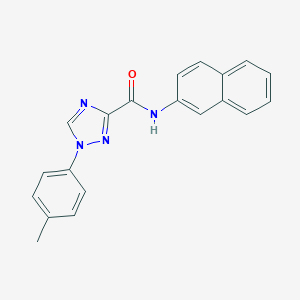![molecular formula C18H15F3N4O B278943 N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
作用机制
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, some studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide depend on the specific application and target cells. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. In fungal cells, this compound has been shown to disrupt the cell wall and inhibit the growth of the fungus. In viral cells, this compound has been shown to inhibit the replication of the virus.
实验室实验的优点和局限性
The advantages of using N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high purity, stability, and reproducibility. This compound is also commercially available and relatively affordable. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and specificity for certain target cells.
未来方向
There are several future directions for the research and development of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Some of the possible directions include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Development of new formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials.
5. Exploration of the potential applications of this compound in other scientific fields such as agriculture, environmental science, and nanotechnology.
Conclusion:
In conclusion, N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a versatile compound that has potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound are warranted to fully explore its potential as a valuable tool in scientific research.
合成方法
The synthesis of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with methyl isocyanate to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学研究应用
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has potential applications in various scientific fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antiviral agent. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.
属性
产品名称 |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H15F3N4O |
分子量 |
360.3 g/mol |
IUPAC 名称 |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-12-6-8-14(9-7-12)25-11-22-16(23-25)17(26)24(2)15-5-3-4-13(10-15)18(19,20)21/h3-11H,1-2H3 |
InChI 键 |
GTWRPIFGQSQLJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)


![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

